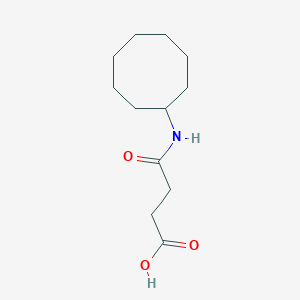

4-(Cyclooctylamino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(Cyclooctylamino)-4-oxobutanoic acid” is an amino acid derivative with a cyclooctyl group attached to the nitrogen atom and a carboxylic acid group at the end of the butanoic acid chain . Amino acids are fundamental building blocks of proteins and play crucial roles in many biological processes .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other amino acid derivatives. For instance, the Strecker synthesis is a common method for the synthesis of α-amino acids . This involves the reaction of an aldehyde or ketone with ammonium chloride and potassium cyanide .Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclooctyl group (a cyclic structure with eight carbon atoms) attached to an amino group, which is further attached to a four-carbon chain ending in a carboxylic acid group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis

Amino acid derivatives can participate in a variety of chemical reactions. For instance, the carboxylic acid group can undergo reactions such as esterification, and the amino group can participate in reactions such as amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of both an amino group and a carboxylic acid group suggests that it could exist as a zwitterion at certain pH values . The cyclooctyl group could potentially make this compound more hydrophobic .Scientific Research Applications

Methionine Salvage Pathway and Apoptosis

4-Methylthio-2-oxobutanoic acid (MTOB), a compound related to 4-(Cyclooctylamino)-4-oxobutanoic acid, is part of the methionine salvage pathway, which recycles methionine from methylthioadenosine. MTOB has been studied for its role in inducing apoptosis in various human cell lines, independent of its effect on ornithine decarboxylase (ODC) activity. This suggests that MTOB's growth inhibition and apoptosis induction are not solely due to ODC inhibition, indicating other mechanisms at play (Tang et al., 2006).

ELISA Development for Pesticide Analysis

In a different context, derivatives of 4-oxobutanoic acid have been utilized in the development of sensitive ELISA tests for the analysis of organophosphorus insecticides in fruit samples. This application demonstrates the versatility of 4-oxobutanoic acid derivatives in analytical chemistry, contributing to food safety and environmental monitoring (Zhang et al., 2008).

Molecular Docking and Optical Studies

Research into 4-oxobutanoic acid derivatives has also extended into molecular docking and vibrational studies, shedding light on their potential as nonlinear optical materials and their biological activities. Such studies help in understanding the structural and electronic properties of these compounds, paving the way for their application in material science and drug design (Vanasundari et al., 2018).

Psychotropic Activity Spectrum

The psychotropic effects of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids have been evaluated, revealing varying degrees of psychopharmacological effects. This line of research contributes to the understanding of the relationship between chemical structure and biological activity, important for the development of new pharmaceutical substances (Pulina et al., 2022).

Spectroscopic Analysis and Material Science

Spectroscopic studies, including FT-IR, molecular structure analysis, and NBO analysis, of compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, offer insights into their stability, charge delocalization, and potential for use as nonlinear optical materials. These investigations are crucial for advancing our understanding of the physical and chemical properties of 4-oxobutanoic acid derivatives (Raju et al., 2015).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-(cyclooctylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c14-11(8-9-12(15)16)13-10-6-4-2-1-3-5-7-10/h10H,1-9H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGQYDFERFYSMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357057 |

Source

|

| Record name | 4-(cyclooctylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392714-61-3 |

Source

|

| Record name | 4-(cyclooctylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(Ethoxycarbonyl)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B451961.png)

![N-(2-{3-[(1-adamantylcarbonyl)amino]phenyl}-1,3-benzoxazol-5-yl)-1-adamantanecarboxamide](/img/structure/B451963.png)

![N-[4-(diethylamino)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B451964.png)

![4-iodo-1-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B451967.png)

![N-1-adamantyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B451970.png)

![2-(2,5-dimethylphenoxy)-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B451971.png)

![Propyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451975.png)

![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-[2-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide](/img/structure/B451978.png)